

# Spectroscopic Analysis: Confirming the Synthesis of 3-Bromobiphenyl from 1,3-Dibromobenzene

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## Compound of Interest

Compound Name: 1,3-Dibromobenzene

Cat. No.: B047543

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## A Comparative Guide for Researchers

For scientists engaged in organic synthesis and drug development, the precise formation of carbon-carbon bonds is a foundational technique. The Suzuki-Miyaura coupling reaction stands as a powerful tool for this purpose, offering a versatile method for the synthesis of biaryl compounds. This guide provides a comprehensive comparison of the spectroscopic data for the starting material, **1,3-dibromobenzene**, and its Suzuki-Miyaura coupling product with phenylboronic acid, 3-bromobiphenyl. Furthermore, it presents a detailed experimental protocol for this transformation and contrasts it with an alternative synthetic route, the Sandmeyer reaction, providing researchers with the necessary data to confirm reaction success and evaluate synthetic strategies.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,3-dibromobenzene** and the synthesized 3-bromobiphenyl. These values are essential for monitoring the reaction progress and confirming the identity and purity of the final product.

Table 1:  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,3-Dibromobenzene	7.66	t, J = 1.8 Hz	1H	H-2
7.41	dd, J = 8.1, 1.8 Hz	2H	H-4, H-6	H-2'
7.15	t, J = 8.1 Hz	1H	H-5	
3-Bromobiphenyl	7.73	t, J = 1.8 Hz	1H	
7.58	ddd, J = 7.9, 1.8, 1.0 Hz	1H	H-6'	
7.52-7.48	m	2H	H-2'', H-6''	H-4''
7.45-7.38	m	3H	H-4', H-3'', H-5''	
7.32	t, J = 7.9 Hz	1H	H-5'	
7.27-7.22	m	1H	H-4''	

Table 2: <sup>13</sup>C NMR Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) ppm
1,3-Dibromobenzene	134.7, 130.4, 129.5, 122.9
3-Bromobiphenyl	143.2, 140.8, 131.5, 130.2, 130.1, 128.9, 128.3, 127.4, 126.0, 122.8

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group
1,3-Dibromobenzene	3060-3080 (w), 1550-1570 (m), 1410-1430 (s), 760-780 (s)	C-H (aromatic), C=C (aromatic), C-Br
3-Bromobiphenyl	3050-3100 (w), 1595 (m), 1560 (m), 1475 (s), 750-800 (s)	C-H (aromatic), C=C (aromatic), C-Br

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1,3-Dibromobenzene	234, 236, 238 (M <sup>+</sup> , M <sup>+</sup> +2, M <sup>+</sup> +4)	155, 157 ([M-Br] <sup>+</sup> ), 76 ([C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup> )
3-Bromobiphenyl	232, 234 (M <sup>+</sup> , M <sup>+</sup> +2)	153 ([M-Br] <sup>+</sup> ), 76 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )

## Experimental Protocols

### Primary Synthesis: Suzuki-Miyaura Coupling

This protocol details the synthesis of 3-bromobiphenyl from **1,3-dibromobenzene** and phenylboronic acid.

Materials:

- **1,3-Dibromobenzene**
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene

- Ethanol
- Water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask, add **1,3-dibromobenzene** (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
- Add a magnetic stir bar and purge the flask with an inert gas (e.g., nitrogen or argon).
- Add toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL).
- Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with toluene (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromobiphenyl.

## Alternative Synthesis: Sandmeyer Reaction

This protocol outlines an alternative synthesis of 3-bromobiphenyl starting from 3-bromoaniline.

Materials:

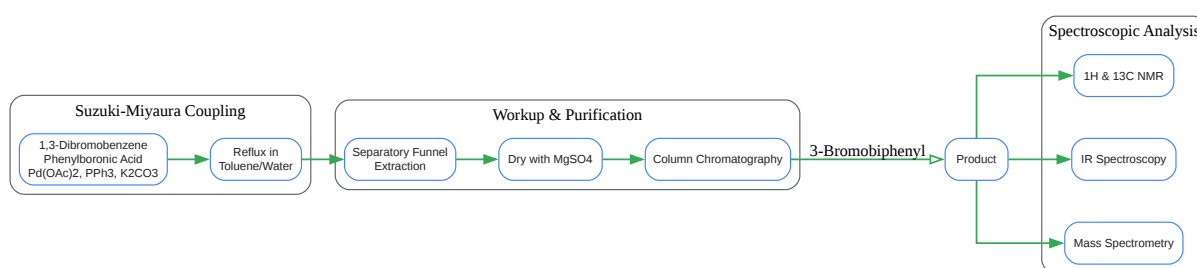
- 3-Bromoaniline
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrobromic acid ( $\text{HBr}$ , 48%)
- Copper(I) bromide ( $\text{CuBr}$ )
- Benzene
- Sodium hydroxide ( $\text{NaOH}$ )
- Standard glassware for organic synthesis

Procedure:

- Dissolve 3-bromoaniline (1.0 mmol) in a mixture of hydrobromic acid (3 mL) and water (5 mL) in a beaker. Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) to the cooled aniline solution with stirring, keeping the temperature below 5 °C. Stir for an additional 15 minutes to form the diazonium salt.
- In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid (2 mL).
- Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
- Gently warm the reaction mixture to 50-60 °C until the evolution of nitrogen gas ceases.

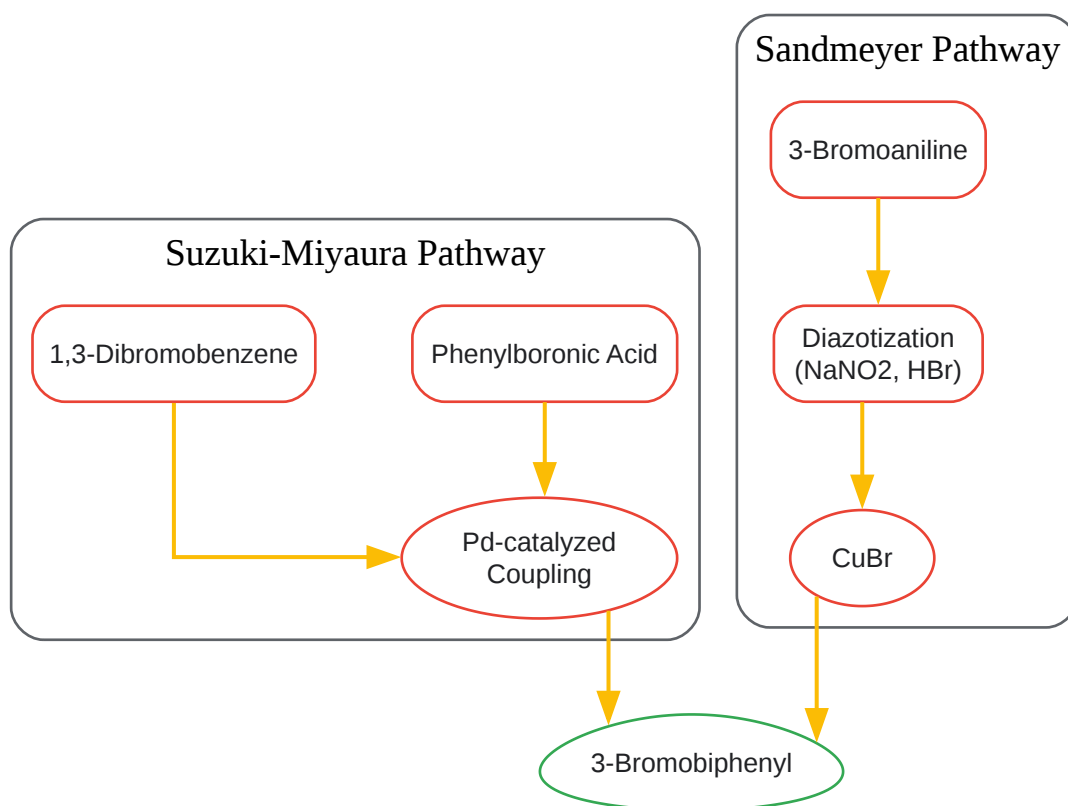
- Cool the mixture to room temperature and extract the product with benzene (3 x 20 mL).
- Wash the combined organic extracts with 10% sodium hydroxide solution (20 mL) and then with water (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
- Purify the crude product by distillation under reduced pressure or column chromatography.

## Visualizations



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Caption: Experimental workflow for the synthesis and analysis of 3-bromobiphenyl.



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Caption: Comparison of synthetic pathways to 3-bromobiphenyl.

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